molecular formula C12H15N3O3 B11799083 Methyl 6-(4-formylpiperazin-1-yl)nicotinate

Methyl 6-(4-formylpiperazin-1-yl)nicotinate

Cat. No.: B11799083
M. Wt: 249.27 g/mol
InChI Key: KBQAOZVDCIFEEY-UHFFFAOYSA-N
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Description

Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H15N3O3. It is a derivative of nicotinic acid and contains a piperazine ring substituted with a formyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-formylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine derivativesThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-formylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(4-formylpiperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(4-formylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperazine ring may also interact with receptor sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-methylpiperazin-1-yl)nicotinate
  • Methyl 6-(4-benzylpiperazin-1-yl)nicotinate
  • Methyl 6-(4-hydroxypiperazin-1-yl)nicotinate

Uniqueness

Methyl 6-(4-formylpiperazin-1-yl)nicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

methyl 6-(4-formylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3

InChI Key

KBQAOZVDCIFEEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O

Origin of Product

United States

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